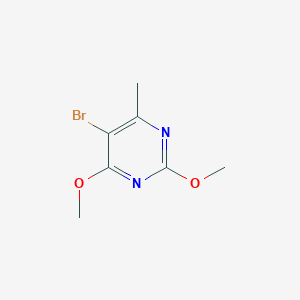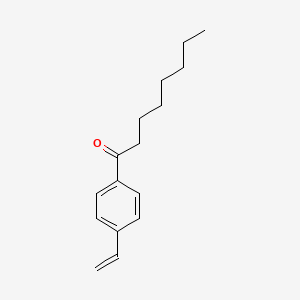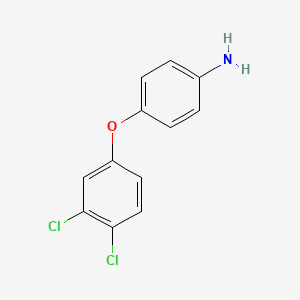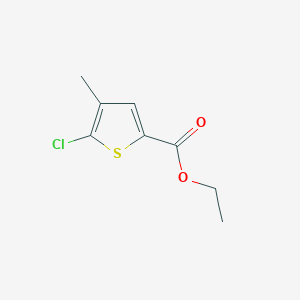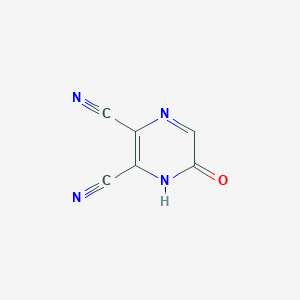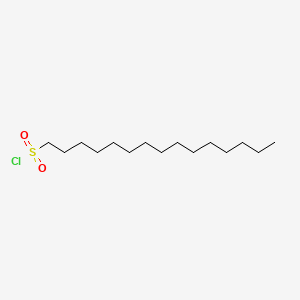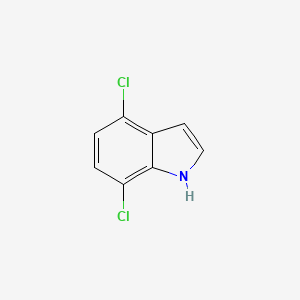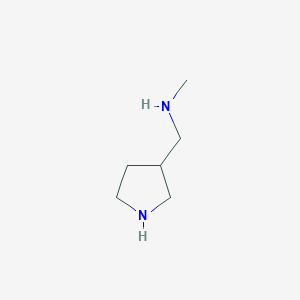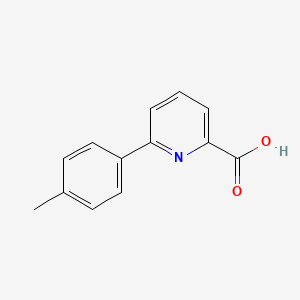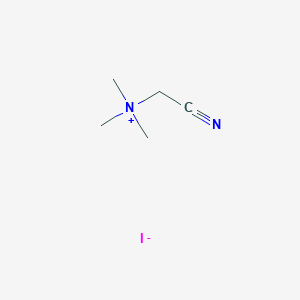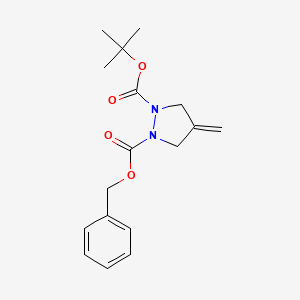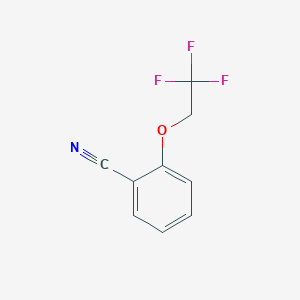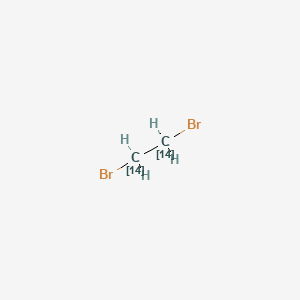![molecular formula C7H8N4O2 B1610727 1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one CAS No. 97205-51-1](/img/new.no-structure.jpg)
1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one is a nitrogen-containing heterocyclic compound. This compound features a pyrazolo[3,4-b]pyrazine core, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the hydroxyethyl group enhances its solubility and potential interactions with biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,4-diaminopyrazole with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent hydrolysis to introduce the hydroxyethyl group . Another approach involves the use of 1,2-diamines and sulfonium salts, which undergo cyclization to form the pyrazine ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is typically used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives.
Applications De Recherche Scientifique
1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and antifungal activities.
Medicine: Explored as a kinase inhibitor and for its potential anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes, such as kinases, by binding to their active sites and blocking their activity. This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Spirooxadiazolopyrazine derivatives: These compounds have a spiro linkage and show unique chemical properties.
Uniqueness
1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one is unique due to its specific substitution pattern and the presence of the hydroxyethyl group, which enhances its solubility and potential biological interactions. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness.
Propriétés
Numéro CAS |
97205-51-1 |
|---|---|
Formule moléculaire |
C7H8N4O2 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
1-(2-hydroxyethyl)-4H-pyrazolo[3,4-b]pyrazin-5-one |
InChI |
InChI=1S/C7H8N4O2/c12-2-1-11-7-5(3-9-11)10-6(13)4-8-7/h3-4,12H,1-2H2,(H,10,13) |
Clé InChI |
TVZCEGXLLVFRAJ-UHFFFAOYSA-N |
SMILES |
C1=NN(C2=C1NC(=O)C=N2)CCO |
SMILES canonique |
C1=NN(C2=C1NC(=O)C=N2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


